molecular formula C13H21N3O2 B4921894 (1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methanol

(1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methanol

Cat. No. B4921894
M. Wt: 251.32 g/mol
InChI Key: YPZXGYZWMWGPRY-UHFFFAOYSA-N
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Description

(1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methanol involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, pain perception, and fever. By inhibiting the production of prostaglandins, this compound can alleviate inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methanol have been extensively studied. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in various animal models. This compound has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using (1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methanol in lab experiments include its potent anti-inflammatory, analgesic, and antipyretic properties, as well as its potential use in the treatment of neurodegenerative diseases. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of (1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methanol. These include further studies to determine its safety and efficacy in humans, as well as its potential use in the treatment of other diseases, such as cancer and autoimmune disorders. Additionally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound. Finally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications.
In conclusion, (1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methanol is a promising compound that has potential applications in various fields of research. Its potent anti-inflammatory, analgesic, and antipyretic properties, as well as its potential use in the treatment of neurodegenerative diseases, make it an exciting area of study for future research. However, further studies are needed to determine its safety and efficacy in humans, as well as its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of (1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methanol involves the reaction of 3-(cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde with 4-piperidinemethanol. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product.

Scientific Research Applications

(1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methanol has been extensively studied for its potential applications in various fields of research. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

[1-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c17-9-11-3-5-16(6-4-11)8-13-14-12(15-18-13)7-10-1-2-10/h10-11,17H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZXGYZWMWGPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NOC(=N2)CN3CCC(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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